2-acetyl-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
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Overview
Description
2-acetyl-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its unique structure, which includes an acetyl group, a dimethylamino group, and a carboxamide group attached to a dihydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Acetylation: The isoquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Carboxamidation: Finally, the carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or carboxamide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-acetyl-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-acetyl-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
2-acetyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the dimethylamino and carboxamide groups.
N,N-dimethyl-3,4-dihydroisoquinoline-3-carboxamide: Similar structure but lacks the acetyl group.
Uniqueness
2-acetyl-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is unique due to the presence of all three functional groups (acetyl, dimethylamino, and carboxamide) on the dihydroisoquinoline core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-acetyl-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(17)16-9-12-7-5-4-6-11(12)8-13(16)14(18)15(2)3/h4-7,13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAERSVLPPHJSPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2CC1C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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